molecular formula C8H8N4S B456114 N-methyl-5-pyridin-4-yl-1,3,4-thiadiazol-2-amine

N-methyl-5-pyridin-4-yl-1,3,4-thiadiazol-2-amine

Cat. No. B456114
M. Wt: 192.24g/mol
InChI Key: WGYVCDAYEBIDET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-5-pyridin-4-yl-1,3,4-thiadiazol-2-amine is a secondary amine.

Scientific Research Applications

Synthesis and Structural Analysis

N-methyl-5-pyridin-4-yl-1,3,4-thiadiazol-2-amine and related compounds have been explored for their synthesis and structural characteristics. Dani et al. (2013) reported the synthesis of similar compounds, emphasizing their stable structures supported by intramolecular and intermolecular hydrogen bonding (Dani et al., 2013). Additionally, El-Sayed et al. (2008) synthesized N- and S-substituted 1,3,4-oxadiazole derivatives, highlighting the formation of these compounds through cyclization processes (El‐Sayed et al., 2008).

Anticancer Properties

Significant interest has been shown in the potential anticancer properties of compounds related to this compound. A study by Abdo and Kamel (2015) synthesized derivatives of 1,3,4-thiadiazoles and evaluated their in vitro anticancer activity, finding that certain derivatives exhibited significant cytotoxicity against various cancer cell lines (Abdo & Kamel, 2015).

Tautomerism and Electronic Structure

The tautomerism and electronic structure of related compounds have been a subject of study. Strzemecka (2007) investigated the tautomeric equilibrium and electronic structure of an allyl derivative, providing insights into its chemical behavior (Strzemecka, 2007).

Catalytic Activity

The catalytic activity of compounds containing the thiadiazol-2-amine structure has been explored. Şerbetçi (2013) synthesized ruthenium(II) complexes with related ligands and studied their activity as catalysts for transfer hydrogenation, demonstrating their potential in chemical synthesis (Şerbetçi, 2013).

Synthesis of Heterocyclic Derivatives

The synthesis of various heterocyclic derivatives using this compound as a precursor or related compound has been widely studied. Abdelriheem et al. (2017) synthesized a series of pyrazolo[1,5-a]pyrimidines and other heterocyclic compounds, showcasing the versatility of thiadiazol-2-amines in the creation of diverse molecular structures (Abdelriheem et al., 2017).

properties

Molecular Formula

C8H8N4S

Molecular Weight

192.24g/mol

IUPAC Name

N-methyl-5-pyridin-4-yl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C8H8N4S/c1-9-8-12-11-7(13-8)6-2-4-10-5-3-6/h2-5H,1H3,(H,9,12)

InChI Key

WGYVCDAYEBIDET-UHFFFAOYSA-N

SMILES

CNC1=NN=C(S1)C2=CC=NC=C2

Canonical SMILES

CNC1=NN=C(S1)C2=CC=NC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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